An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Amino-1H-pyrazole-4-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-Amino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, including the presence of multiple hydrogen bond donors and acceptors, and its amenability to chemical modification, have established it as a privileged scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the core chemical properties of ethyl 5-amino-1H-pyrazole-4-carboxylate, detailed experimental protocols for its synthesis, and an exploration of its significant role in the development of targeted therapeutics, particularly as a scaffold for kinase inhibitors.
Core Chemical and Physical Properties
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a white crystalline solid at room temperature.[1] It is soluble in a variety of organic solvents, including ethanol, ether, and chloroform.[1] While stable under acidic conditions, it is susceptible to degradation in alkaline environments.[1]
Table 1: Physicochemical Properties of Ethyl 5-Amino-1H-pyrazole-4-carboxylate
| Property | Value | Source(s) |
| CAS Number | 19750-02-8 | [2] |
| Molecular Formula | C₆H₉N₃O₂ | [2] |
| Molecular Weight | 155.16 g/mol | [2] |
| Melting Point | 121-123 °C | [1] |
| Boiling Point | 349.2 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.318 g/cm³ (Predicted) | [3] |
| Flash Point | 165 °C (Predicted) | [1] |
| Vapor Pressure | 4.79E-05 mmHg at 25°C (Predicted) | [1] |
| Refractive Index | 1.584 (Predicted) | [1] |
Spectroscopic Data
The structural identity of ethyl 5-amino-1H-pyrazole-4-carboxylate can be confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for Ethyl 5-Amino-1H-pyrazole-4-carboxylate
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the pyrazole ring proton, and the amine protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the ethyl group carbons. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C=O stretching of the ester, and C=C and C-N stretching of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: Specific chemical shifts and absorption frequencies can vary slightly depending on the solvent and experimental conditions.
Synthesis and Experimental Protocols
The most common and efficient synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate involves the cyclization of an ethoxymethylenecyanoacetate derivative with hydrazine.
General Synthesis Workflow
The synthesis typically proceeds via the reaction of ethyl 2-cyano-3-ethoxyacrylate with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is heated to reflux to drive the cyclization, followed by cooling and isolation of the product.
Caption: General workflow for the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate.[4]
Materials:
-
Ethyl (E)-2-cyano-3-ethoxyacrylate (1 equivalent)
-
Hydrazine hydrate (1 equivalent)
-
Ethanol
Procedure:
-
To a stirred solution of ethyl (E)-2-cyano-3-ethoxyacrylate in ethanol, add hydrazine hydrate dropwise at room temperature.
-
After the addition is complete, stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
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Extract the residue with ethyl acetate and wash with water and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
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The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Role in Drug Discovery and Development
The 5-aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of targeted cancer therapies. This is due to the ability of the pyrazole ring and its substituents to form key hydrogen bonding interactions within the ATP-binding pocket of kinases.
Targeting the Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. Consequently, FGFR has emerged as a critical target for drug development.[5] Derivatives of ethyl 5-amino-1H-pyrazole-4-carboxylate have been successfully developed as potent and selective FGFR inhibitors.[5][6]
The general mechanism of action for these pyrazole-based inhibitors involves competitive binding to the ATP pocket of the FGFR kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-proliferative and pro-survival signals that drive tumor growth.
The FGFR Signaling Cascade
Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular processes like proliferation, survival, and migration.[7][8][9]
Caption: The FGFR signaling pathway and the inhibitory action of pyrazole-based compounds.
Conclusion
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an invaluable starting material for the creation of complex heterocyclic systems. The demonstrated success of its derivatives as potent kinase inhibitors, particularly against FGFR, underscores its importance as a privileged scaffold in medicinal chemistry. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective utilization in the ongoing quest for novel and more effective therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. scbt.com [scbt.com]
- 3. chembk.com [chembk.com]
- 4. Ethyl 3-amino-4-pyrazolecarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
